molecular formula C28H35N3O4S B11083354 2-[1-cyclohexyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[1-cyclohexyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11083354
M. Wt: 509.7 g/mol
InChI Key: WWGAALHIEKWSTQ-UHFFFAOYSA-N
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Description

2-[1-cyclohexyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclohexyl group, a methoxybenzyl group, and a thioxoimidazolidinone core, making it an interesting subject for scientific research.

Properties

Molecular Formula

C28H35N3O4S

Molecular Weight

509.7 g/mol

IUPAC Name

2-[1-cyclohexyl-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C28H35N3O4S/c1-3-17-35-24-15-11-21(12-16-24)29-26(32)18-25-27(33)31(22-7-5-4-6-8-22)28(36)30(25)19-20-9-13-23(34-2)14-10-20/h9-16,22,25H,3-8,17-19H2,1-2H3,(H,29,32)

InChI Key

WWGAALHIEKWSTQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)OC)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-cyclohexyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps, including the formation of the thioxoimidazolidinone core and subsequent functionalization with the cyclohexyl and methoxybenzyl groups. Common reagents used in these reactions include cyclohexylamine, 4-methoxybenzyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[1-cyclohexyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thioxoimidazolidinone derivatives.

    Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-cyclohexyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxoimidazolidinone core may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share a similar core structure and exhibit a range of biological activities.

    Thioxoimidazolidinone derivatives: Compounds with this core structure are known for their diverse chemical reactivity and potential therapeutic applications.

Uniqueness

2-[1-cyclohexyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 2-[1-cyclohexyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thioxoimidazolidin core, which is known for its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC21H24N4O2S
Molecular Weight396.50 g/mol
LogP3.6378
Polar Surface Area73.769 Ų
Hydrogen Bond Acceptors10

Antioxidant Properties

Recent studies have indicated that derivatives of thioxoimidazolidin compounds exhibit significant antioxidant activity. For instance, compounds structurally similar to our target compound have shown the ability to reduce reactive oxygen species (ROS) and reactive nitrogen species (RNS) levels in vitro, suggesting a potential mechanism for their protective effects against oxidative stress .

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production, and its inhibition can lead to therapeutic applications in skin whitening and treatment of hyperpigmentation disorders. The compound was evaluated for its tyrosinase inhibitory activity, revealing an IC50 value comparable to established inhibitors like kojic acid. Specifically, studies showed that related compounds within the same structural family inhibited tyrosinase with IC50 values ranging from 1 to 5 µM .

Anti-Melanogenic Effects

In cellular assays using B16F10 melanoma cells, the compound demonstrated concentration-dependent inhibition of melanin production. This effect was attributed to the suppression of tyrosinase activity as well as the downregulation of melanogenesis-associated proteins and genes . The anti-melanogenic effect is crucial for developing skin-lightening agents.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Tyrosinase Inhibition : Binding studies indicate that the compound interacts with the active site of tyrosinase, preventing substrate access.
  • Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against oxidative damage.
  • Gene Expression Modulation : The compound appears to influence gene expression related to melanogenesis, further supporting its anti-melanogenic properties .

Case Studies and Research Findings

Several studies have focused on related compounds within the thioxoimidazolidin class:

  • Study 1 : A derivative exhibited an IC50 of 1.03 µM against mushroom tyrosinase, outperforming traditional inhibitors .
  • Study 2 : In vivo studies demonstrated reduced melanin levels in animal models treated with similar compounds, reinforcing their potential as therapeutic agents for skin disorders .

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